(3S)-2',4',5'-Trifluoro-3-hydroxybenzenebutanoic acid
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Overview
Description
(3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid is an organic compound characterized by the presence of trifluoromethyl groups and a hydroxybenzenebutanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid typically involves the introduction of trifluoromethyl groups into a hydroxybenzenebutanoic acid framework. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid, as well as substituted analogs where trifluoromethyl groups are replaced by other functional groups.
Scientific Research Applications
(3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated hydroxybenzenebutanoic acids and their derivatives. Examples include:
- (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid analogs with different substituents on the benzene ring.
- Other hydroxybenzenebutanoic acids with fluorine or other halogen atoms in place of trifluoromethyl groups .
Uniqueness
The uniqueness of (3S)-2’,4’,5’-Trifluoro-3-hydroxybenzenebutanoic acid lies in its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms in the trifluoromethyl groups enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6,14H,1,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKHBXZZAXQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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